molecular formula C₁₃H₁₃ClN₂O₃ B021851 N-Acetyl 6-chlorotryptophan CAS No. 50517-10-7

N-Acetyl 6-chlorotryptophan

Cat. No.: B021851
CAS No.: 50517-10-7
M. Wt: 280.7 g/mol
InChI Key: LCLMWFCLWYOLIO-UHFFFAOYSA-N
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Description

GKA 50 is a potent activator of the enzyme glucokinase, which plays a crucial role in glucose metabolism. Glucokinase is responsible for the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis. GKA 50 has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus, due to its ability to enhance insulin secretion and improve glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GKA 50 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of GKA 50 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

GKA 50 undergoes various chemical reactions, including:

    Oxidation: GKA 50 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on GKA 50.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GKA 50 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

GKA 50 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the enzymatic activity of glucokinase and its role in glucose metabolism.

    Biology: Investigated for its effects on cellular metabolism and insulin secretion in pancreatic beta cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, due to its ability to enhance insulin secretion and improve glucose homeostasis.

    Industry: Utilized in the development of new drugs and therapeutic strategies for metabolic disorders .

Mechanism of Action

GKA 50 exerts its effects by binding to an allosteric site on the glucokinase enzyme, which increases the enzyme’s affinity for glucose. This binding enhances the catalytic activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate. The increased glucose-6-phosphate levels stimulate insulin secretion from pancreatic beta cells and improve glucose uptake and utilization in peripheral tissues. The molecular targets and pathways involved include the glucokinase enzyme, insulin signaling pathways, and glucose transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GKA 50

GKA 50 is unique due to its high potency and specificity for glucokinase. It has shown significant glucose-lowering effects in preclinical and clinical studies, making it a promising candidate for the treatment of type 2 diabetes mellitus. Its ability to modulate insulin secretion and glucose metabolism through allosteric activation of glucokinase sets it apart from other similar compounds .

Biological Activity

N-Acetyl 6-chlorotryptophan (N-Ac-6-Cl-Trp) is a derivative of tryptophan that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of N-Ac-6-Cl-Trp, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This modification alters its chemical reactivity and biological interactions compared to other tryptophan derivatives.

The biological activity of N-Ac-6-Cl-Trp is primarily attributed to its influence on several metabolic pathways:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : N-Ac-6-Cl-Trp has been shown to inhibit IDO, an enzyme that catalyzes the first step in tryptophan metabolism via the kynurenine pathway. This inhibition can lead to increased levels of tryptophan and its downstream metabolites, which are crucial for various physiological processes .
  • Serotonin Pathway Modulation : Due to its structural similarity to serotonin precursors, N-Ac-6-Cl-Trp may interact with serotonin receptors, potentially influencing mood regulation and neurochemical signaling.
  • Glucose Metabolism : Research indicates that N-Ac-6-Cl-Trp may enhance insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis. This effect is linked to its activation of glucokinase, an enzyme critical for glucose phosphorylation.

Anti-inflammatory Effects

N-Ac-6-Cl-Trp has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting cytokine production and reducing inflammation in various models, which could have implications for treating autoimmune diseases .

Anticancer Potential

The compound has shown promise in cancer research, particularly in enhancing the efficacy of certain therapeutic peptides. For instance, modifications including N-Ac-6-Cl-Trp have been associated with increased binding affinity to Mdm2, a protein that regulates p53 activity in cancer cells. This modification has resulted in enhanced cellular activity against tumors .

Case Studies

  • Kynurenine Pathway Dysregulation : A study highlighted the role of kynurenine pathway metabolites in multiple sclerosis (MS), suggesting that compounds like N-Ac-6-Cl-Trp could be explored as therapeutic agents due to their potential to modulate neuroinflammation .
  • Insulin Secretion : Research on pancreatic beta cells demonstrated that N-Ac-6-Cl-Trp significantly increased insulin secretion in response to glucose stimulation. This finding supports its potential use in managing type 2 diabetes mellitus.
  • Cancer Therapeutics : In a study focusing on stapled peptides targeting Mdm2, the incorporation of N-Ac-6-Cl-Trp led to a substantial increase in binding affinity and cellular activity against cancer cells, indicating its utility as a building block for developing novel anticancer agents .

Comparative Analysis

To better understand the unique properties of N-Ac-6-Cl-Trp compared to other tryptophan derivatives, the following table summarizes key differences:

CompoundIDO InhibitionSerotonin InteractionInsulin Secretion Enhancement
This compoundYesPossibleYes
6-ChlorotryptophanModerateYesNo
N-Acetyl TryptophanNoPossibleModerate

Properties

IUPAC Name

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMWFCLWYOLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512177
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50517-10-7
Record name N-Acetyl-6-chlorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50517-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-6-chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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